molecular formula C12H12N4O B2881918 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one CAS No. 857491-98-6

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one

Cat. No. B2881918
CAS RN: 857491-98-6
M. Wt: 228.255
InChI Key: ZSNBFRVCBUDXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one, also known as DHIQ, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. DHIQ is a triazinone derivative that has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has focused on the synthesis and chemical transformations of triazine derivatives, highlighting their versatility in organic synthesis. For example, the reaction of 3-(pyridin-2-yl)-1,2,4-triazines with aryne intermediates has been explored to produce novel organic compounds, such as 2,3-dimethoxy-10-(1H-1,2,3-triazol-1-yl)-pyrido[1,2-a]indoles and 6,7-dimethoxy-1-(pyridin-2-yl)isoquinolines, which could serve as building blocks for more complex molecules (Kopchuk et al., 2015).

Potential Anticancer Applications

The structural motif of triazine and its derivatives has been incorporated into the design of potential anticancer agents. Cyclometalated iridium(III) complexes containing triazine derivatives have been synthesized and shown to specifically target mitochondria in cancer cells, inducing apoptosis, especially in cisplatin-resistant cells. This suggests a potential application in developing new anticancer therapies (Xiong et al., 2016).

Antimicrobial Activity

Triazine derivatives have been studied for their antimicrobial properties as well. Compounds derived from 3-acetyl[1,2,4]triazolo[3,4-a]isoquinolines, for example, have shown antibacterial effects, indicating their potential as antimicrobial agents (Hassaneen et al., 2011).

Antimalarial Activity

Hybrid compounds combining the 4-aminoquinoline and 1,3,5-triazine frameworks have been synthesized and evaluated for their antimalarial activity. These studies have shown that such hybrids possess considerable activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, highlighting their potential in antimalarial drug development (Bhat et al., 2016).

Materials Science Applications

Triazine derivatives have also been investigated for their application in materials science, such as in the development of high electron mobility layers for organic light-emitting diodes (OLEDs). These studies have shown improvements in driving voltages, power conversion efficiencies, and operational stability of OLEDs, suggesting their utility in electronic device fabrication (Matsushima et al., 2010).

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-11-7-13-15-12(14-11)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNBFRVCBUDXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.